

## Application Notes and Protocols for Measuring Brigatinib Target Engagement in Cells

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Brigatinib (marketed as Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). It is also active against ROS1, FLT3, and certain EGFR mutations. Understanding the extent to which Brigatinib engages its intended targets within a cellular context is crucial for elucidating its mechanism of action, optimizing drug dosage, and developing strategies to overcome resistance. These application notes provide detailed protocols for three key techniques to measure Brigatinib's target engagement in cells: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling pathway modulation.

# Key Cellular Targets and Signaling Pathways of Brigatinib

**Brigatinib** primarily targets the ALK tyrosine kinase, including various mutant forms that confer resistance to other ALK inhibitors. Upon binding to the ATP-binding pocket of ALK, **Brigatinib** inhibits its autophosphorylation and subsequently blocks downstream signaling pathways crucial for cell proliferation and survival. The principal signaling cascades affected are:

- PI3K-AKT Pathway: Regulates cell survival, growth, and proliferation.
- RAS-RAF-MEK-ERK Pathway: Controls cell division and differentiation.



• JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.

Inhibition of ALK by **Brigatinib** leads to a reduction in the phosphorylation of key downstream effector proteins, including STAT3, AKT, ERK1/2, and S6.

# Data Presentation: Quantitative Analysis of Brigatinib Activity

The following tables summarize the in vitro and cellular inhibitory activities of **Brigatinib** against its primary targets and other kinases.

Table 1: In Vitro Kinase Inhibitory Activity of **Brigatinib** 

Kinase Target	IC50 (nM)	Reference(s)
ALK (native)	0.6	
ALK (mutant variants)	0.6 - 6.6	-
ROS1	1.9	-
FLT3	2.1	-
FLT3 (D835Y)	1.5	-
EGFR (L858R)	1.5	-
EGFR (L858R/T790M)	29 - 160	<del>-</del>
IGF-1R	148 - 397	<del>-</del>

Table 2: Cellular Inhibitory Activity of **Brigatinib** 



Cell Line Context/Target	IC50/GI50 (nM)	Reference(s)
ALK+ Cell Lines (viability)	4 - 31	
ALK Phosphorylation in Cells	1.5 - 12	_
ROS1 in Cells	18	_
FLT3 in Cells	148	_
IGF-1R in Cells	397	_
EGFR (L858R) in Cells	211 - 489	_
Native EGFR in Cells	>3000	_

### **Mandatory Visualizations**

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